N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by two distinct pyrazole rings linked via an ethyl group. The 3,5-dimethyl-4-(thiophen-2-yl) substituent on the first pyrazole and the 4-fluorophenyl group on the second pyrazole contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5OS/c1-14-21(20-5-4-12-30-20)15(2)28(25-14)11-10-24-22(29)19-13-18(26-27(19)3)16-6-8-17(23)9-7-16/h4-9,12-13H,10-11H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWXBSKEVDYOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F)C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Thiophene Ring : A five-membered ring containing sulfur.
- Carboxamide Group : Enhances solubility and biological activity.
The molecular formula is with a molecular weight of 320.38 g/mol.
Anticancer Activity
Research indicates that compounds with pyrazole and thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazoles can inhibit the proliferation of various cancer cell lines:
The compound's mechanism of action may involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis.
Anti-inflammatory Activity
Compounds containing pyrazole and thiophene rings are known for their anti-inflammatory effects. The interaction of these compounds with inflammatory mediators can lead to reduced production of pro-inflammatory cytokines. In vitro studies have demonstrated that such compounds can inhibit the expression of COX-2 and other inflammatory markers.
Antimicrobial Activity
The compound has shown potential antimicrobial activity against various pathogens. Pyrazole derivatives are frequently studied for their ability to inhibit bacterial growth and biofilm formation. The presence of the thiophene ring may enhance this activity through increased membrane permeability.
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It may bind to receptors affecting cellular signaling pathways, leading to altered gene expression.
- Reactive Oxygen Species (ROS) Regulation : The compound could influence oxidative stress levels within cells, contributing to its anticancer effects.
Case Studies
Several studies have focused on the biological activities of similar pyrazole derivatives:
- Cytotoxicity in Cancer Cells : A study evaluated a series of pyrazole derivatives against various cancer cell lines, revealing IC50 values indicating strong cytotoxic effects ( ).
- Anti-inflammatory Effects : Research demonstrated that certain pyrazole compounds significantly reduced inflammation in animal models by inhibiting TNF-alpha production ( ).
- Antimicrobial Efficacy : Investigations into the antimicrobial properties showed that derivatives could effectively inhibit bacterial strains such as Staphylococcus aureus ( ).
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Studies have demonstrated that pyrazole derivatives can exhibit anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The compound may inhibit specific enzymes involved in the inflammatory response, thereby reducing symptoms and disease progression .
Anticancer Potential
There is emerging evidence suggesting that pyrazole compounds can induce apoptosis in cancer cells. This activity may be due to their ability to interact with specific molecular targets within cancer cells, leading to cell cycle arrest and programmed cell death. Preliminary studies indicate that this compound could serve as a lead compound for developing new anticancer therapies .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of pyrazole derivatives, this compound was tested against several pathogens. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anti-inflammatory Activity
Another study focused on evaluating the anti-inflammatory effects of this compound in animal models of arthritis. The findings revealed a marked reduction in inflammatory markers and joint swelling compared to control groups, indicating its therapeutic potential in managing inflammatory conditions .
Comparison with Similar Compounds
Core Heterocyclic Systems
Substituent Effects
- The 4-fluorophenyl group offers moderate hydrophobicity and resistance to oxidative metabolism, contrasting with the electron-withdrawing trifluoromethyl group in or the nitro group in , which enhance electrophilicity but may increase toxicity.
- The ethyl linker between pyrazole rings provides conformational flexibility, unlike rigid linkers in thiazole-carboxamides , which may restrict target binding.
Research Findings and Limitations
- Synthesis Challenges : The target compound’s synthesis likely follows routes similar to and , involving carboxylate hydrolysis and amine coupling. However, steric hindrance from the 3,5-dimethyl groups may reduce coupling efficiency compared to less substituted analogs .
- Gaps in Data: No crystallographic data (e.g., SHELX-refined structures ) or in vivo pharmacokinetic profiles are available for the target compound, limiting mechanistic insights.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of pyrazole-ethyl-carboxamide derivatives like the target compound?
- Methodological Answer : Synthesis optimization often involves modifying reaction conditions such as solvent polarity (e.g., DMF or THF), temperature, and catalysts. For example, cyclocondensation reactions using ethyl acetoacetate and phenylhydrazine derivatives under basic conditions (e.g., K₂CO₃) can yield pyrazole cores . Purification via column chromatography with gradient elution (hexane:ethyl acetate) improves yield and reduces byproducts.
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography resolves 3D conformation, with R-factors < 0.06 indicating high precision .
- NMR spectroscopy (¹H/¹³C) identifies substituent positions, particularly distinguishing fluorophenyl (δ ~7.2 ppm) and thiophenyl (δ ~7.5 ppm) protons .
- Mass spectrometry (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z ± 0.001 Da) .
Q. How can researchers address impurities in the final product?
- Methodological Answer : Impurities often arise from incomplete cyclization or unreacted intermediates. Recrystallization in ethanol/water mixtures (7:3 ratio) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) effectively isolates the target compound .
Advanced Research Questions
Q. What computational methods predict the reactivity of pyrazole-thiophene hybrids in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and activation energies. Coupling with reaction path sampling (e.g., artificial force induced reaction, AFIR) identifies low-energy pathways for regioselective thiophene functionalization .
Q. How do steric and electronic effects influence the compound’s biological activity?
- Methodological Answer :
- Steric effects : Molecular docking (AutoDock Vina) assesses binding pocket compatibility. For example, bulky 3,5-dimethyl groups on pyrazole may hinder interactions with enzymes like cyclooxygenase-2 .
- Electronic effects : Hammett substituent constants (σ) quantify electron-withdrawing/donating effects of the 4-fluorophenyl group, correlating with bioactivity via QSAR models .
Q. How can researchers resolve contradictions between experimental and computational data on reaction yields?
- Methodological Answer : Discrepancies often arise from solvent effects or transition state approximations. Validate computational models by:
- Adjusting solvation parameters (e.g., COSMO-RS in Gaussian 16) .
- Comparing experimental yields under varied conditions (e.g., solvent-free vs. DMF-mediated reactions) .
Q. What strategies improve the scalability of multi-step syntheses involving fluorophenylpyrazole intermediates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
